molecular formula C6H5I2NO B1314718 2,6-Diiodo-3-methoxypyridine CAS No. 437709-98-3

2,6-Diiodo-3-methoxypyridine

Cat. No.: B1314718
CAS No.: 437709-98-3
M. Wt: 360.92 g/mol
InChI Key: JMICSTQRCNYRTG-UHFFFAOYSA-N
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Description

2,6-Diiodo-3-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5I2NO and a molecular weight of 360.92 g/mol It is characterized by the presence of two iodine atoms and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diiodo-3-methoxypyridine can be synthesized from 2,6-diiodo-3-hydroxypyridine and iodomethane . The reaction typically involves the methylation of the hydroxyl group using iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl group to the methoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Diiodo-3-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Products include azido, cyano, and organometallic derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

2,6-Diiodo-3-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-diiodo-3-methoxypyridine is primarily related to its ability to undergo substitution and oxidation reactions. The iodine atoms and methoxy group provide reactive sites for chemical transformations, allowing the compound to interact with various molecular targets. The exact pathways and molecular targets depend on the specific application and the nature of the chemical reactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diiodo-3-methoxypyridine is unique due to the specific positioning of the iodine atoms and the methoxy group on the pyridine ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

2,6-diiodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMICSTQRCNYRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471542
Record name 2,6-Diiodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437709-98-3
Record name 2,6-Diiodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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